3-(2,2-DIMETHYLOXAN-4-YL)-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-DIMETHYLOXAN-4-YL)-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-DIMETHYLOXAN-4-YL)-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE typically involves multiple steps. One common method starts with the preparation of 2,2-dimethyloxane-4-carbaldehyde, which is then condensed with ethyl cyanoacetate to form ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)prop-2-enoate. This intermediate is further reacted with isopropylmagnesium bromide to yield ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)-4-methylpentanoate. The final steps involve the elimination of the ester group and subsequent cyclization to form the desired spiro compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-DIMETHYLOXAN-4-YL)-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of sulfur or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
3-(2,2-DIMETHYLOXAN-4-YL)-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(2,2-DIMETHYLOXAN-4-YL)-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may interact with multiple targets simultaneously .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: These compounds share a similar heterocyclic structure and have been studied for their therapeutic properties.
Spiro Compounds: Other spiro compounds with different substituents or ring systems can be compared to highlight the unique features of 3-(2,2-DIMETHYLOXAN-4-YL)-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE.
Uniqueness
The uniqueness of this compound lies in its specific spiro structure, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
3-(2,2-dimethyloxan-4-yl)-2-sulfanylidenespiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2S/c1-22(2)14-16(9-12-27-22)25-20(26)18-19(24-21(25)28)17-8-4-3-7-15(17)13-23(18)10-5-6-11-23/h3-4,7-8,16H,5-6,9-14H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOXBDIIJPHVCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)N2C(=O)C3=C(C4=CC=CC=C4CC35CCCC5)NC2=S)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.